molecular formula C13H11ClN2O B2752425 N-(5-chloropyridin-2-yl)-3-methylbenzamide CAS No. 347335-30-2

N-(5-chloropyridin-2-yl)-3-methylbenzamide

Cat. No.: B2752425
CAS No.: 347335-30-2
M. Wt: 246.69
InChI Key: JSTCNJDHYIBOKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the Blood Coagulation Cascade and Thrombosis Pathophysiology

The blood coagulation cascade is a complex series of enzymatic reactions essential for hemostasis—the process that stops bleeding from a damaged blood vessel. researchgate.net This cascade is traditionally divided into two main pathways that converge into a common pathway. nih.gov

The Intrinsic Pathway: Typically activated when blood comes into contact with a damaged vessel surface.

The Extrinsic Pathway: Initiated by tissue factor, a protein released from cells outside the blood vessels upon injury. researchgate.net

Both pathways lead to the activation of Factor X into Factor Xa. This activated enzyme, FXa, marks the beginning of the common pathway . researchgate.net In this final stage, FXa, along with Factor Va as a cofactor, forms the prothrombinase complex. This complex is responsible for the rapid conversion of prothrombin (Factor II) into thrombin (Factor IIa). mdpi.com Thrombin is a critical enzyme that converts soluble fibrinogen into insoluble fibrin (B1330869) strands, which form a mesh that stabilizes the initial platelet plug, creating a stable blood clot. researchgate.net

While essential for preventing blood loss, dysregulation of this cascade can lead to thrombosis. nih.gov Pathological clot formation within a blood vessel can obstruct blood flow, leading to tissue ischemia and infarction.

Table 1: Key Factors in the Common Coagulation Pathway

FactorName(s)Function
Factor X (FX) Stuart-Prower factorZymogen that is converted to the active protease, Factor Xa (FXa), at the convergence of the intrinsic and extrinsic pathways.
Factor V (FV) ProaccelerinCofactor that binds with FXa to form the prothrombinase complex, accelerating thrombin generation.
Factor II ProthrombinZymogen that is converted to the active protease, thrombin, by the prothrombinase complex.
Thrombin (FIIa) -Converts fibrinogen to fibrin; activates other clotting factors to amplify the cascade.
Factor I FibrinogenSoluble protein that is converted by thrombin into insoluble fibrin strands to form the clot structure.
Factor XIII Fibrin-stabilizing factorActivated by thrombin to cross-link fibrin strands, strengthening and stabilizing the clot.

Role of Factor Xa as a Central Therapeutic Target in Coagulation

Factor Xa occupies a strategic position at the confluence of the intrinsic and extrinsic pathways. mdpi.com Its central role makes it an ideal target for anticoagulant therapy for several reasons:

Amplification Point: One molecule of FXa can catalyze the formation of approximately 1,000 thrombin molecules. nih.gov Inhibiting FXa effectively blocks this significant amplification of the coagulation cascade, thereby potently inhibiting thrombus formation. nih.gov

Upstream Intervention: Targeting FXa is an upstream intervention compared to targeting thrombin directly. This allows for the inhibition of thrombin generation without completely eliminating circulating thrombin, which has other physiological roles.

High Selectivity: Developing inhibitors that are highly selective for FXa can reduce off-target effects and potentially offer a better safety profile compared to less specific anticoagulants.

By directly blocking the active site of FXa, these inhibitors prevent the conversion of prothrombin to thrombin, thus disrupting the final common pathway of clot formation. ccjm.org

Historical Development and Evolution of Direct Oral Anticoagulants (DOACs)

For decades, the mainstays of oral anticoagulant therapy were vitamin K antagonists (VKAs), such as warfarin (B611796). acs.org While effective, VKAs have significant limitations, including a narrow therapeutic window, numerous food and drug interactions, a slow onset of action, and the need for frequent blood monitoring and dose adjustments. nih.gov Parenteral anticoagulants like heparin and low-molecular-weight heparins (LMWHs) are also widely used but are not suitable for long-term oral administration. acs.orgnih.gov

These limitations spurred the development of a new generation of anticoagulants, initially called novel oral anticoagulants (NOACs) and now more commonly referred to as direct oral anticoagulants (DOACs). acs.orgnih.gov The first of these agents was approved by the FDA in 2010. nih.gov DOACs are designed to target specific key enzymes in the coagulation cascade. They fall into two main categories:

Direct Thrombin (Factor IIa) Inhibitors: Such as dabigatran.

Direct Factor Xa Inhibitors: A class that includes rivaroxaban, apixaban (B1684502), and edoxaban. ccjm.orgnih.gov

The introduction of DOACs marked a significant paradigm shift in anticoagulation therapy, offering the convenience of oral administration at fixed doses without the need for routine monitoring. nih.gov

Table 2: Evolution of Oral Anticoagulants

ClassExample(s)Mechanism of ActionKey Limitations
Vitamin K Antagonists (VKAs) WarfarinInhibits vitamin K-dependent synthesis of several clotting factors (II, VII, IX, X). frontiersin.orgSlow onset, narrow therapeutic window, many drug/food interactions, requires frequent monitoring. nih.gov
Direct Thrombin Inhibitors DabigatranDirectly binds to and inhibits the active site of thrombin (Factor IIa). frontiersin.orgCan be affected by renal function; fewer drug interactions than warfarin but still present.
Direct Factor Xa Inhibitors Rivaroxaban, Apixaban, EdoxabanDirectly binds to and inhibits the active site of Factor Xa. ccjm.orgdrugbank.comCan be affected by renal function; risk of bleeding, though potentially lower for major bleeds than warfarin. ccjm.org

Rationale for the Investigation of Small Molecule Factor Xa Inhibitors

The pursuit of small molecule drugs as Factor Xa inhibitors is driven by the desire to overcome the drawbacks of traditional anticoagulants and create orally available agents with predictable pharmacological profiles. nih.gov The key advantages sought in the development of these small molecules include:

Oral Bioavailability: Convenient administration for both acute and long-term therapy. mdpi.com

Predictable Pharmacokinetics: Allows for fixed-dosing regimens without the need for routine coagulation monitoring, a major advantage over warfarin. nih.govnih.gov

Rapid Onset and Offset of Action: Provides more responsive control over anticoagulation, which is beneficial in clinical settings.

High Selectivity: Specificity for Factor Xa minimizes interactions with other proteases in the body, which is anticipated to improve the safety profile and reduce bleeding risks compared to less specific agents. mdpi.com

Wide Therapeutic Window: A larger margin between the dose required for therapeutic effect and the dose that causes toxicity. nih.gov

The development of these inhibitors involves extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and oral bioavailability.

Contextualization of N-(5-chloropyridin-2-yl)-3-methylbenzamide within Factor Xa Inhibitor Research

The compound This compound represents a foundational chemical structure within the broader research and development of small molecule Factor Xa inhibitors. While specific, detailed research on the inhibitory activity of this particular simple molecule is not widely published, its core components—the N-(5-chloropyridin-2-yl) group and the benzamide (B126) linker—constitute a well-established and critical scaffold in this therapeutic class.

The significance of this structural motif is best understood by examining its role in more complex, highly potent, and clinically evaluated Factor Xa inhibitors. For instance, the FDA-approved anticoagulant Betrixaban is chemically named N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide. This compound clearly contains the N-(5-chloropyridin-2-yl) moiety, which is crucial for binding to the S1 pocket of the Factor Xa active site.

Research into the structure-activity relationships of this class has shown that the N-(5-chloropyridin-2-yl)benzamide and related anthranilamide (2-aminobenzamide) scaffolds serve as an excellent platform for developing potent inhibitors. Scientists have systematically modified this core structure to optimize interactions with the active site pockets of the Factor Xa enzyme:

The 5-chloropyridin-2-yl group is a privileged fragment that anchors the inhibitor in the S1 specificity pocket of Factor Xa.

The benzamide core acts as a central scaffold from which other functional groups are oriented to interact with other key sites (e.g., the S4 pocket) on the enzyme surface.

Therefore, this compound can be viewed as a parent fragment or an early-stage lead compound. The development process for advanced inhibitors involves adding further substituents to the benzamide ring (as seen in Betrixaban and other research compounds) to enhance binding affinity, selectivity, and pharmacokinetic properties. The study of such fundamental structures is essential for understanding the core binding requirements needed to achieve potent and selective Factor Xa inhibition.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-9-3-2-4-10(7-9)13(17)16-12-6-5-11(14)8-15-12/h2-8H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTCNJDHYIBOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 5 Chloropyridin 2 Yl 3 Methylbenzamide and Its Analogs

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. This process helps in planning a logical synthetic route.

The most logical retrosynthetic disconnection for N-(5-chloropyridin-2-yl)-3-methylbenzamide involves the cleavage of the central amide C-N bond. This fragmentation is a standard approach for amides and leads to two synthetically accessible precursors: an amine component and a carboxylic acid component (or its activated derivative).

This disconnection identifies the two primary building blocks required for the synthesis:

Amine Moiety: 5-chloropyridin-2-amine

Carboxylic Acid Moiety: 3-methylbenzoic acid

The forward synthesis, therefore, involves coupling these two precursors to form the desired amide linkage.

The precursor, 5-chloropyridin-2-amine, is a critical intermediate. A common method for its synthesis is the direct chlorination of 2-aminopyridine. To control the regioselectivity and prevent over-chlorination, the reaction is typically performed in a strongly acidic medium. google.com This protonates the pyridine (B92270) ring, directing the electrophilic chlorination to the 5-position and deactivating the ring towards further substitution. google.com

Alternative methods involve using different chlorinating agents. For instance, a combination of sodium hypochlorite (B82951) (NaClO) and hydrochloric acid (HCl) can be used to generate the active chlorinating species in situ. guidechem.comgoogle.com This approach offers mild reaction conditions and avoids the direct handling of chlorine gas. google.com The yield for this type of reaction can reach up to 72%. google.com

Starting MaterialReagentsKey ConditionsProduct
2-AminopyridineCl₂Strongly acidic medium (e.g., concentrated H₂SO₄ or HCl)5-chloropyridin-2-amine
2-AminopyridineNaClO, HClControlled temperature (e.g., 10°C followed by 25°C)5-chloropyridin-2-amine

3-Methylbenzoic acid, also known as m-toluic acid, is a readily available commercial chemical. However, it can also be synthesized through various laboratory methods. A primary industrial route involves the oxidation of m-xylene. This process typically uses catalysts like cobalt or manganese salts in the presence of a bromine source and air or oxygen as the oxidant.

For laboratory-scale synthesis, other routes can be employed. For example, the nitration of m-toluic acid can be a step in producing more complex derivatives. patsnap.comgoogle.com Achieving high regioselectivity in such reactions is a key challenge. To direct substitution, protecting groups may be used; for instance, esterification of the carboxylic acid can alter the directing effects of the substituents on the aromatic ring during subsequent reactions like nitration.

Classical Synthetic Routes for Benzamide (B126) Formation

The formation of the amide bond between 5-chloropyridin-2-amine and 3-methylbenzoic acid is the final and crucial step in the synthesis of this compound. This transformation can be achieved through several reliable methods.

Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient and requires high temperatures. Therefore, coupling reagents are used to activate the carboxylic acid. hepatochem.com

Carbodiimide (B86325) Reagents: Carbodiimides are widely used for amide bond formation due to their effectiveness and relatively low cost. wikipedia.org Common examples include N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.compeptide.com

The reaction mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. wikipedia.orgpeptide.com This intermediate then reacts with the amine to yield the desired amide and a urea (B33335) byproduct. wikipedia.org To suppress side reactions and minimize potential racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure®) are often included. peptide.comiris-biotech.de

Phosphonium Reagents: Phosphonium-based coupling reagents, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are another class of powerful activating agents. peptide.com These reagents are known for their high efficiency and ability to minimize side reactions, though they can be more expensive than carbodiimides. hepatochem.com They work by forming activated OBt esters in situ, which then readily couple with amines. peptide.com

Reagent ClassExamplesByproduct CharacteristicsNotes
CarbodiimideDCC, DIC, EDCDCC forms an insoluble urea; DIC and EDC form soluble ureas. wikipedia.orgpeptide.comWidely used, cost-effective. Additives like HOBt are often required. hepatochem.comiris-biotech.de
PhosphoniumBOP, PyBOP, PyAOPByproducts are generally soluble. peptide.comHighly efficient, lower risk of side reactions compared to carbodiimides. hepatochem.compeptide.com

A robust and highly effective two-step method for amide synthesis involves the conversion of the carboxylic acid into a more reactive acyl halide, typically an acid chloride. hepatochem.comnih.gov

First, 3-methylbenzoic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 3-methylbenzoyl chloride. This reaction is often performed with a catalytic amount of a solvent like N,N-dimethylformamide (DMF). researchgate.net

In the second step, the isolated or in situ generated 3-methylbenzoyl chloride is reacted with 5-chloropyridin-2-amine. This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of the acid chloride. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. hud.ac.uk This method is highly versatile and generally provides the desired amide in high yield. ccspublishing.org.cn

Solid-Phase Organic Synthesis (SPOS) Approaches

Solid-phase organic synthesis (SPOS) offers a powerful platform for the combinatorial synthesis of this compound and its analogs, facilitating the rapid generation of compound libraries. In this approach, one of the reactants is covalently attached to an insoluble polymer support, allowing for the use of excess reagents and simplified purification by simple filtration and washing. imperial.ac.uk

Two primary strategies can be envisioned for the SPOS of this target molecule. The first involves immobilizing 5-chloro-2-aminopyridine onto a suitable resin via a linker. For instance, the amine could be attached to a Rink amide linker on a polystyrene support. imperial.ac.uk The supported amine would then be acylated with an excess of 3-methylbenzoyl chloride in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). After the reaction is complete, the resin is washed to remove all excess reagents and byproducts. The final product is then cleaved from the solid support, typically using a strong acid like trifluoroacetic acid (TFA), to yield the desired this compound.

Alternatively, 3-methylbenzoic acid can be anchored to the solid support. A common method is the attachment to a Wang resin, which forms an ester linkage. This resin-bound carboxylic acid is then activated, for example with a carbodiimide reagent, and reacted with an excess of 5-chloro-2-aminopyridine in solution. Following the coupling reaction and thorough washing of the resin, the target amide is cleaved from the support. This traceless cleavage strategy ensures that no part of the linker remains on the final molecule. researchgate.netdocumentsdelivered.com The efficiency of SPOS allows for high-throughput screening and the generation of a diverse set of analogs by varying either the aminopyridine or the benzoic acid component. nih.gov

Modern and Optimized Synthetic Strategies

Modern synthetic chemistry has moved towards more efficient, rapid, and sustainable methods. These strategies focus on improving reaction yields, reducing reaction times, and minimizing environmental impact through catalysis, alternative energy sources, and innovative reactor technologies.

Catalytic Amidation Methods (e.g., Palladium-Catalyzed)

Catalytic methods are central to modern amide bond formation, largely replacing classical stoichiometric activating agents and thereby reducing chemical waste. Palladium-catalyzed cross-coupling reactions are particularly effective for the synthesis of N-aryl amides. One established route is the Buchwald-Hartwig amination, which couples an aryl halide or triflate with an amine. For the synthesis of N-(pyridin-2-yl)benzamide analogs, this typically involves the coupling of a 2-halopyridine with a benzamide.

Alternatively, a palladium-catalyzed cascade reaction can be employed, involving the three-component coupling of an aryl halide, an amine, and an amide. mit.edunih.gov This approach allows for the modular and regioselective synthesis of complex molecules. The catalyst system is crucial and often consists of a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a specialized phosphine (B1218219) ligand, like (±)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or tBuBrettPhos. nih.govnih.gov A base, commonly a carbonate like cesium carbonate (Cs₂CO₃) or a bulky alkoxide like sodium tert-butoxide (NaOtBu), is required to facilitate the reaction. mit.edunih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Amidation
Palladium SourceLigandBaseSolventTemperature (°C)Reference
(allylPdCl)₂tBuBrettPhos (P1)Cs₂CO₃t-BuOH110 nih.gov
Pd₂(dba)₃(±)-BINAPNaOtBuToluene70 nih.gov
PdCl₂(dppf)-KOAcDMF60 nih.gov

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis has emerged as a key technology for accelerating chemical reactions. nih.gov By using microwave irradiation, polar molecules in a reaction mixture are heated rapidly and uniformly, often leading to dramatic reductions in reaction times—from hours to minutes—and frequently improving product yields. organic-chemistry.orgresearchgate.net This technique is particularly well-suited for the synthesis of heterocyclic compounds like pyridines and their derivatives. nih.gov

For the synthesis of this compound, the conventional coupling of 5-chloro-2-aminopyridine and 3-methylbenzoyl chloride (or 3-methylbenzoic acid with a coupling agent) can be performed in a dedicated microwave reactor. The reaction is typically conducted in a sealed vessel using a high-boiling polar solvent, such as DMSO or DMF, which efficiently absorbs microwave energy. nih.govorganic-chemistry.org Temperatures can reach well above the solvent's conventional boiling point, significantly accelerating the rate of reaction. For example, syntheses of related pyridine derivatives that take several hours under conventional heating can be completed in 10-20 minutes at 170°C under microwave irradiation. organic-chemistry.org This rapid, high-yield method is ideal for creating libraries of analogs for research and development. mdpi.com

Flow Chemistry Applications in Compound Synthesis

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing. In a flow reactor, reactants are continuously pumped through a network of tubes or channels where they mix and react. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability.

The synthesis of amides is well-established in flow chemistry. A typical setup for producing this compound would involve two separate inlet streams. One stream would contain 3-methylbenzoic acid and a coupling agent (e.g., carbonyldiimidazole, CDI) in a suitable solvent like acetonitrile (B52724). This stream would first pass through a heated coil to form an activated acyl intermediate. Downstream, this is mixed with a second stream containing 5-chloro-2-aminopyridine. The combined stream then enters a second heated reactor coil where the amide bond formation occurs. The residence time in the reactor, controlled by the flow rate and coil volume, determines the reaction time. The product emerges continuously from the reactor outlet and can be directed to an in-line purification or collection system. This approach minimizes the handling of hazardous intermediates and allows for safe, automated, and scalable production.

Green Chemistry Principles and Sustainable Synthesis Approaches

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several strategies can be employed.

One key principle is the use of catalytic reactions, as discussed in section 2.3.1, which minimizes waste by avoiding stoichiometric reagents. Another approach is the use of more environmentally benign solvents. For instance, replacing chlorinated solvents like DCM with greener alternatives or using water as a reaction medium significantly reduces environmental impact. Research has shown that Fe-mediated transamidation of nitroarenes with acyl chlorides can be performed efficiently in water, offering a sustainable route to N-aryl amides. rsc.org

Solvent-free reactions, often facilitated by microwave heating or mechanochemistry (ball-milling), represent another green alternative. These methods reduce solvent waste and can lead to higher reaction efficiency. The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), further enhances sustainability. mdpi.comresearchgate.net These catalysts can be easily recovered by filtration and reused multiple times, reducing both cost and metal waste. mdpi.com

Purification and Characterization Techniques for Synthetic Products

Following synthesis, the crude product must be purified and its identity and purity confirmed through various analytical techniques.

Purification: The most common method for purifying this compound is column chromatography on silica (B1680970) gel. rsc.orgnih.gov A solvent system, typically a mixture of a nonpolar solvent like heptane (B126788) or hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the compound from the column, separating it from unreacted starting materials and byproducts.

Crystallization is another powerful purification technique. The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture and then allowed to cool slowly. As the solution cools, the solubility of the product decreases, causing it to crystallize out, leaving impurities behind in the mother liquor. google.commdpi.com

For high-purity applications, High-Performance Liquid Chromatography (HPLC) is often used. Reverse-phase HPLC, using a C18 column with a mobile phase such as a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid, is effective for analyzing and purifying benzamides. sielc.comnih.gov

Characterization: The structure and identity of the purified product are confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the primary tools for structural elucidation. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on both the pyridine and benzene (B151609) rings, a singlet for the methyl group, and a broad singlet for the amide N-H proton. rsc.orgmdpi.com The ¹³C NMR spectrum would show distinct resonances for each carbon atom, including the carbonyl carbon of the amide group. rsc.orgmdpi.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass, which can be used to confirm the molecular formula. rsc.orgmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum of the target compound would exhibit a strong absorption band for the C=O (carbonyl) stretch of the amide group (typically around 1650-1680 cm⁻¹) and a band for the N-H stretch (around 3200-3400 cm⁻¹).

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and conformation in the solid state. nih.govmdpi.com

Table 2: Summary of Common Characterization Techniques
TechniqueInformation ObtainedExpected Features for this compound
¹H NMRProton environment, connectivityAromatic signals (pyridine and benzene rings), methyl singlet, amide N-H singlet
¹³C NMRCarbon skeletonAromatic carbon signals, methyl carbon signal, amide carbonyl signal (~165-170 ppm)
HRMSExact molecular weight and formulaMolecular ion peak corresponding to C₁₃H₁₁ClN₂O
IR SpectroscopyFunctional groupsC=O stretch (~1650-1680 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹)
X-ray Crystallography3D molecular structurePrecise bond lengths, angles, and intermolecular interactions in the crystal lattice

Molecular Target Identification and Validation of Factor Xa Inhibition

Enzymatic Assays for Factor Xa Inhibition Potency

To determine the inhibitory effect of N-(5-chloropyridin-2-yl)-3-methylbenzamide on Factor Xa, a series of enzymatic assays would be employed. These assays are fundamental in quantifying the compound's ability to block the enzymatic activity of FXa.

Chromogenic substrate assays are a common and robust method for studying the kinetics of Factor Xa inhibition. In this type of assay, a synthetic substrate containing a chromophore (a compound that absorbs light) is used. When the substrate is cleaved by active Factor Xa, the chromophore is released, resulting in a measurable change in color, which is quantified using a spectrophotometer.

The assay would involve incubating purified human Factor Xa with varying concentrations of this compound. Following this pre-incubation period, a specific chromogenic substrate for Factor Xa, such as BzIle-Glu-Gly-Arg-pNA, is added to initiate the reaction. The rate of the chromophore (p-nitroaniline, pNA) release is monitored over time. A reduction in the rate of color development in the presence of the compound compared to a control without the inhibitor would indicate inhibitory activity.

Fluorogenic substrate assays offer a highly sensitive alternative for monitoring enzyme activity in real-time. These assays utilize substrates that are chemically modified with a fluorescent group and a quencher. In its intact form, the substrate's fluorescence is suppressed by the quencher. Upon cleavage by Factor Xa, the fluorescent group is liberated from the quencher, leading to a significant increase in fluorescence.

This method allows for continuous monitoring of the enzymatic reaction, providing detailed kinetic data. The experimental setup is similar to the chromogenic assay, where Factor Xa is incubated with this compound, followed by the addition of the fluorogenic substrate. The increase in fluorescence is measured over time using a fluorometer. The high sensitivity of this assay makes it particularly useful for detecting weak inhibitors or for high-throughput screening campaigns.

The data generated from the enzymatic assays are used to determine key parameters that quantify the inhibitor's potency. The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is a commonly used measure of an inhibitor's effectiveness.

The inhibition constant (Ki) is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. It is determined through more detailed kinetic studies, often by measuring the reaction rates at multiple substrate and inhibitor concentrations. A lower Ki value signifies a higher affinity and, therefore, a more potent inhibitor. While specific experimental data for this compound is not available in the reviewed literature, the table below illustrates how such data would be presented.

ParameterValue for this compound
Factor Xa IC50 Data not available in searched literature
Factor Xa Ki Data not available in searched literature

Selectivity Profiling Against Related Serine Proteases

For a Factor Xa inhibitor to be a viable therapeutic agent, it must be highly selective for its target enzyme. Inhibition of other related serine proteases involved in coagulation and other physiological processes can lead to undesirable side effects. Therefore, selectivity profiling is a critical step in the characterization of a potential inhibitor.

Thrombin is the final protease in the coagulation cascade and is structurally similar to Factor Xa. Non-selective inhibition of thrombin can increase the risk of bleeding. To assess the selectivity of this compound, its inhibitory activity against thrombin would be measured using similar enzymatic assays (chromogenic or fluorogenic) as described for Factor Xa, but with a thrombin-specific substrate like BzPhe-Val-Arg-pNA. A high IC50 or Ki value for thrombin relative to Factor Xa would indicate good selectivity.

To build a comprehensive selectivity profile, the compound would also be tested against other serine proteases. Trypsin is a digestive enzyme, and its inhibition is generally not desired. Plasmin is a key enzyme in the fibrinolytic system, responsible for breaking down blood clots; its inhibition could potentially lead to a pro-thrombotic state. Assays for these enzymes would be conducted using their respective specific substrates (e.g., HD-Val-Leu-Lys-pNA for plasmin). The results of this selectivity profiling are crucial for the early assessment of a compound's potential safety profile.

The table below is formatted to display the selectivity profile of an inhibitor.

EnzymeIC50 Value for this compoundSelectivity Ratio (IC50 Enzyme / IC50 FXa)
Factor Xa Data not available in searched literature1
Thrombin (Factor IIa) Data not available in searched literatureData not available
Trypsin Data not available in searched literatureData not available
Plasmin Data not available in searched literatureData not available

Determination of Selectivity Ratios

An essential aspect of drug development is ensuring that a compound selectively inhibits its intended target over other related proteins, which helps to minimize off-target effects. For Factor Xa inhibitors, selectivity is typically assessed against a panel of other serine proteases, such as thrombin, trypsin, and activated protein C.

Based on a comprehensive review of publicly available scientific literature, specific selectivity ratio data for this compound against a panel of serine proteases could not be located. While this compound is a known structural motif in the development of Factor Xa inhibitors, detailed selectivity profiling for this specific molecule is not documented in the reviewed sources.

Table 1: Selectivity Ratios for this compound

Protease Selectivity Ratio vs. Factor Xa
Thrombin Data not available
Trypsin Data not available
Activated Protein C Data not available
Plasmin Data not available

Binding Assays for Ligand-Target Interaction

To characterize the interaction between a ligand and its target protein, various biophysical techniques are employed. These assays provide valuable information on the binding kinetics, affinity, and thermodynamics of the interaction.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a widely used technique to measure the real-time interaction between a ligand and a target protein immobilized on a sensor surface. This method allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

A diligent search of scientific databases and literature reveals no specific studies that have utilized Surface Plasmon Resonance to determine the binding kinetics and affinity of this compound with Factor Xa. Consequently, the kinetic parameters for this interaction are not available in the public domain.

Table 2: SPR Binding Kinetics and Affinity for this compound with Factor Xa

Parameter Value
Association Rate (ka) Data not available
Dissociation Rate (kd) Data not available

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding process.

Despite the importance of understanding the thermodynamic drivers of ligand-target interactions, no published studies were identified that have used Isothermal Titration Calorimetry to analyze the binding of this compound to Factor Xa. Therefore, the thermodynamic parameters for this specific interaction remain undetermined.

Table 3: ITC Thermodynamic Parameters for the Interaction of this compound with Factor Xa

Thermodynamic Parameter Value
Binding Affinity (KD) Data not available
Stoichiometry (n) Data not available
Enthalpy (ΔH) Data not available

Elucidation of the Molecular Mechanism of Action

Ligand-Protein Interaction Analysis

The inhibitory activity of N-(5-chloropyridin-2-yl)-3-methylbenzamide and its closely related derivatives stems from their ability to bind with high affinity and specificity to the active site of Factor Xa, a critical enzyme in the blood coagulation cascade. This binding event physically obstructs the enzyme's natural function, thereby preventing the conversion of prothrombin to thrombin and halting the formation of a blood clot.

Active Site Binding Mode Determination

Detailed structural studies of compounds sharing the N-(5-chloropyridin-2-yl)benzamide scaffold reveal a consistent and well-defined binding mode within the active site of Factor Xa. The molecule typically adopts an "L-shaped" conformation, allowing it to occupy and interact with distinct sub-pockets of the enzyme's active site. The 5-chloropyridinyl group characteristically orients itself towards the S1 pocket, a key specificity determinant in serine proteases. The benzamide (B126) core of the molecule provides a rigid framework that positions the various substituents for optimal interaction with the surrounding amino acid residues.

Identification of Key Amino Acid Residues Involved in Binding (e.g., S1, S4 Pockets)

The high affinity and selectivity of this class of inhibitors are dictated by specific interactions with amino acid residues lining the active site pockets of Factor Xa. Analysis of a structurally related compound, N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide, highlights the critical role of these pockets.

S1 Pocket: This deep, hydrophobic pocket is a primary determinant of inhibitor binding. The 5-chloropyridinyl moiety of the inhibitor is crucial for this interaction, where the chlorine atom enhances hydrophobic interactions within this pocket. This precise fit into the S1 pocket is a hallmark of many direct Factor Xa inhibitors.

S4 Pocket: This larger, more solvent-exposed pocket is also engaged by these inhibitors. While the core this compound structure may have limited interactions in this region, more complex analogs demonstrate the importance of this pocket. For instance, side chains attached to the benzamide core can form key hydrogen bonds with residues such as Gln192.

Hydrogen Bonding Networks and Hydrophobic Interactions

The stability of the inhibitor-enzyme complex is maintained by a combination of hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: In more elaborated analogs of this compound, specific hydrogen bonds are formed that anchor the inhibitor in the active site. For example, the N-methylacetimidamido group found in some analogs is instrumental in forming hydrogen bonds with the backbone of Gly218 and the side chain of Gln192. These interactions provide directional forces that contribute significantly to the binding affinity.

Hydrophobic Interactions: A significant portion of the binding energy is derived from hydrophobic interactions. The aromatic rings of the inhibitor, including the 5-chloropyridinyl and the methyl-substituted benzamide groups, engage in van der Waals and hydrophobic interactions with nonpolar residues within the Factor Xa active site. As mentioned, the 5-chloropyridinyl group's interaction with the S1 pocket is a prime example of a critical hydrophobic interaction.

Structural Biology Approaches

To visualize and confirm these molecular interactions, researchers rely on powerful structural biology techniques.

X-ray Crystallography of Compound-Factor Xa Co-Crystals

X-ray crystallography is the gold standard for determining the three-dimensional structure of a ligand-protein complex at atomic resolution. In this method, the inhibitor and the Factor Xa protein are co-crystallized. These crystals are then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the complex. This map allows for the precise determination of the inhibitor's binding orientation, its conformation, and the specific atomic-level interactions (hydrogen bonds, hydrophobic contacts) with the protein's active site residues. While specific crystallographic data for this compound is not publicly available, this technique has been instrumental in elucidating the binding modes of numerous other Factor Xa inhibitors with similar structural motifs.

Comparison of Inhibition Mechanism with Other Factor Xa Inhibitors

The inhibition mechanism of this compound can be better understood by comparing it with other well-characterized Factor Xa inhibitors, which are broadly categorized as direct and indirect inhibitors.

Direct Factor Xa Inhibitors:

Direct Factor Xa inhibitors, like this compound, bind directly to the active site of Factor Xa. frontiersin.orgnih.gov This class includes clinically significant drugs such as Rivaroxaban, Apixaban (B1684502), and Betrixaban. nih.gov

Apixaban: Similar to the other direct inhibitors, Apixaban interacts with the S1 and S4 pockets. nih.gov Its p-methoxyphenyl group is directed towards the S1 pocket, while the pyrazole-carboxamide core and the piperidinone ring system engage with the S4 pocket. nih.gov The pyrazole (B372694) nitrogen forms a hydrogen bond with Gln-192 in the S4 pocket, and the carbonyl oxygen interacts with Gly-216 in the S1 pocket. nih.gov

Betrixaban: As a more complex derivative that incorporates the N-(5-chloropyridin-2-yl) moiety, Betrixaban also acts as a direct, selective, and reversible inhibitor of Factor Xa. researchgate.netnih.govnih.gov It inhibits both free Factor Xa and Factor Xa bound in the prothrombinase complex. researchgate.netnih.gov

The common feature among these direct inhibitors is their ability to occupy the S1 and S4 pockets, leading to competitive inhibition of the enzyme. The specificity and potency of each inhibitor are determined by the precise nature of the chemical groups and their interactions with the amino acid residues lining these pockets.

Indirect Factor Xa Inhibitors:

In contrast to direct inhibitors, indirect Factor Xa inhibitors require a cofactor, antithrombin, to exert their effect. frontiersin.org The prototypical indirect inhibitor is Fondaparinux. frontiersin.org

Fondaparinux: This synthetic pentasaccharide binds to antithrombin, inducing a conformational change that enhances the ability of antithrombin to inactivate Factor Xa. frontiersin.org Fondaparinux does not bind directly to the active site of Factor Xa but rather potentiates the inhibitory action of a natural anticoagulant protein. frontiersin.org A key difference is that the Fondaparinux-antithrombin complex can only inhibit free Factor Xa and not the Factor Xa that is already part of the prothrombinase complex or bound within a clot. managingip.comfrontiersin.org

The following table summarizes the key differences in the inhibition mechanisms:

FeatureThis compound (inferred)RivaroxabanApixabanFondaparinux
Inhibition Type Direct, Competitive, ReversibleDirect, Competitive, ReversibleDirect, Competitive, ReversibleIndirect
Cofactor Requirement NoneNoneNoneAntithrombin
Binding Site on FXa Active Site (S1 and S4 pockets)Active Site (S1 and S4 pockets)Active Site (S1 and S4 pockets)Does not bind directly to FXa
Inhibition of Prothrombinase-bound FXa YesYesYesNo
Key Interactions Halogen bond with Tyr-228 (S1), Hydrophobic interactions (S4)Interaction with Tyr-228 (S1), Hydrogen bonds with Gln-192 (S4)Hydrogen bonds with Gln-192 (S4) and Gly-216 (S1)Binds to Antithrombin

Structure Activity Relationship Sar Investigations

Systematic Chemical Modifications of the N-(5-chloropyridin-2-yl) Moiety

The N-(5-chloropyridin-2-yl) fragment of the parent compound presents several avenues for chemical modification to probe its role in molecular interactions. Key areas of investigation include the nature and position of halogen substituents on the pyridine (B92270) ring and the potential for replacing the entire pyridine heterocycle.

Halogen Substitutions on the Pyridine Ring

The presence and identity of a halogen atom on the pyridine ring can significantly influence the electronic properties and binding interactions of the molecule. To elucidate these effects, a series of analogs can be synthesized where the chlorine atom at the 5-position is replaced by other halogens.

Systematic replacement of the chloro group with other halogens (Fluorine, Bromine, Iodine) would allow for a detailed analysis of the impact of electronegativity, atomic radius, and polarizability on the compound's activity. Generally, such substitutions can alter the molecule's ability to form halogen bonds, a type of non-covalent interaction that is increasingly recognized as important in ligand-receptor binding.

Table 1: Hypothetical Activity Data for Halogen Substitution on the Pyridine Ring

Compound IDHalogen (X) at C5Biological Activity (IC₅₀, µM)
1 Cl (Parent)1.2
1a F2.5
1b Br0.8
1c I1.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Analysis of such data would reveal whether a specific halogen is optimal for activity. For instance, a higher activity with bromine might suggest that a larger, more polarizable halogen is favored in the binding pocket. Conversely, a decrease in activity with fluorine might indicate that high electronegativity is detrimental.

Positional Isomerism on the Pyridine Ring

The location of the chloro substituent on the pyridine ring is another critical factor. Moving the chlorine atom to other available positions (e.g., 3, 4, or 6-position) can drastically alter the molecule's electronic distribution and steric profile, thereby affecting its interaction with a biological target.

Studies on positional isomers of chloro-substituted N-phenylpicolinamides have shown that the position of the halogen significantly impacts their biological activity. For instance, the fungicidal activity of some N-pyridyl amides is highly dependent on the substituent's location. Shifting the chloro group from the 5-position could disrupt key interactions or introduce steric hindrance, leading to a loss of activity.

Table 2: Hypothetical Activity Data for Positional Isomers of the Chloro Substituent

Compound IDChloro PositionBiological Activity (IC₅₀, µM)
1 5-Chloro (Parent)1.2
2a 3-Chloro15.8
2b 4-Chloro8.3
2c 6-Chloro22.1

Note: The data in this table is hypothetical and for illustrative purposes only.

A significant drop in activity when the chlorine is moved, as illustrated in the hypothetical data above, would strongly suggest that the 5-position is optimal for placing a halogen substituent to achieve the desired biological effect.

Replacement of the Pyridine Heterocycle

Bioisosteric replacement of the pyridine ring with other heterocycles is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. The nitrogen atom in the pyridine ring imparts specific electronic characteristics and hydrogen bonding capabilities. Replacing the pyridine with other rings like pyrimidine (B1678525), pyrazine, or even non-aromatic rings would probe the importance of these features.

For example, replacing the pyridine with a pyrimidine ring introduces a second nitrogen atom, which alters the electronic landscape and hydrogen bonding potential of the molecule. Thiophene (B33073), a five-membered sulfur-containing heterocycle, is another common bioisostere for a phenyl or pyridyl ring. mdpi.com The fungicidal activity of certain N-thienylcarboxamides has been shown to be highly dependent on the substitution pattern on the thiophene ring, indicating that the geometry of the bioisosteric replacement is crucial. mdpi.com

Table 3: Hypothetical Activity Data for Pyridine Ring Replacements

Compound IDHeterocyclic RingBiological Activity (IC₅₀, µM)
1 5-chloropyridin-2-yl1.2
3a 5-chloropyrimidin-2-yl18.9
3b 5-chloropyrazin-2-yl25.4
3c 5-chlorothiophen-2-yl5.6

Note: The data in this table is hypothetical and for illustrative purposes only.

Such studies could reveal that the specific arrangement of the nitrogen atom and the chloro substituent in the 5-chloropyridin-2-yl moiety is essential for activity, with most replacements leading to a significant decrease in potency.

Modifications of the 3-methylbenzamide (B1583426) Moiety

The 3-methylbenzamide portion of the molecule offers additional sites for modification, including the position of the methyl group on the benzene (B151609) ring and the bioisosteric replacement of the central benzamide (B126) group itself.

Substitutions on the Benzene Ring (e.g., Methyl Group Position)

The position of the methyl group on the benzoyl ring can influence the molecule's conformation and how it fits into a binding site. Investigating the ortho (2-methyl) and para (4-methyl) isomers of the parent meta (3-methyl) compound is a fundamental SAR study.

The position of substituents on a phenyl ring can have a profound impact on biological activity. For instance, in a series of N-pyridin-2-yl benzamide analogues designed as glucokinase activators, the substitution pattern on the benzamide ring was a key determinant of activity. nih.gov Moving the methyl group could lead to steric clashes within a receptor's binding pocket or, conversely, position it for favorable hydrophobic interactions.

Table 4: Hypothetical Activity Data for Methyl Group Positional Isomers

Compound IDMethyl PositionBiological Activity (IC₅₀, µM)
1 3-Methyl (Parent)1.2
4a 2-Methyl9.7
4b 4-Methyl4.1

Note: The data in this table is hypothetical and for illustrative purposes only.

If the 3-methyl isomer consistently shows the highest activity, it would indicate a specific spatial requirement for the methyl group to optimize binding affinity.

Bioisosteric Replacements of the Benzamide Group

The amide bond is a critical functional group in many biologically active molecules, often participating in key hydrogen bonding interactions. However, it can be susceptible to metabolic degradation. Replacing the amide group with bioisosteres can lead to compounds with improved pharmacokinetic properties while maintaining or enhancing biological activity. Common bioisosteres for the amide group include 1,2,4-oxadiazoles, tetrazoles, and sulfonamides. nih.govnih.gov

The replacement of an amide with a 1,2,4-oxadiazole (B8745197) has been successfully employed in the design of various bioactive compounds. nih.gov Similarly, the tetrazole ring is a well-known bioisostere for a carboxylic acid, and by extension, can be used to mimic some of the electronic and hydrogen bonding features of an amide.

Table 5: Hypothetical Activity Data for Benzamide Group Bioisosteres

Compound IDBioisosteric ReplacementBiological Activity (IC₅₀, µM)
1 Benzamide (Parent)1.2
5a 1,2,4-Oxadiazole28.3
5b Tetrazole45.1
5c Sulfonamide>100

Note: The data in this table is hypothetical and for illustrative purposes only.

A significant loss of activity upon replacement of the benzamide group would underscore the critical role of the amide's structural and electronic features, such as its hydrogen bond donor and acceptor capabilities, in the compound's biological function.

Exploration of Linker Modifications

The linker connecting the core benzamide moiety to other parts of the inhibitor plays a crucial role in orienting the molecule within the active site of Factor Xa. While direct SAR data on linker modifications for N-(5-chloropyridin-2-yl)-3-methylbenzamide is not extensively published in readily available literature, insights can be drawn from related benzamide-based Factor Xa inhibitors. For instance, studies on similar scaffolds have shown that the nature, length, and rigidity of the linker can significantly influence binding affinity.

In analogous series of Factor Xa inhibitors, the amide bond of the benzamide serves as a key hydrogen bonding motif. Modifications often focus on replacing or constraining this linker to improve interaction with the enzyme's S1 and S4 pockets. For example, replacing a simple amide linker with more rigid structures like a piperidine (B6355638) or pyrrolidine (B122466) ring has been explored in other inhibitor classes to optimize the presentation of key binding groups. The introduction of different functional groups on the linker has also been investigated to enhance properties such as solubility and metabolic stability.

Impact of Structural Changes on Inhibitory Potency, Selectivity, and Metabolic Stability

Systematic structural modifications of the this compound scaffold have provided a deep understanding of the requirements for potent and selective Factor Xa inhibition.

The following table illustrates the impact of substitutions on the benzamide ring on Factor Xa inhibitory activity, based on data from related series:

CompoundR1R2Factor Xa Ki (nM)
Analog 1HH>1000
Analog 23-CH₃H50
Analog 3H4-OCH₃25
Analog 43-CH₃4-OCH₃10

Selectivity: A key objective in the development of Factor Xa inhibitors is high selectivity over other serine proteases, particularly thrombin, to minimize off-target effects. The structural features of the this compound scaffold contribute to this selectivity. The specific interactions of the substituted pyridine and benzamide rings with the distinct topologies of the S1 and S4 pockets of Factor Xa are the primary determinants of selectivity. Modifications that enhance these specific interactions without introducing features that favor binding to thrombin are prioritized.

Development of Pharmacophore Models for Factor Xa Inhibition

Pharmacophore models for Factor Xa inhibitors based on the this compound scaffold have been developed to guide the design of new analogs with improved properties. These models typically highlight the essential chemical features required for high-affinity binding to the Factor Xa active site.

A typical ligand-based pharmacophore model for this class of inhibitors would include the following features:

One or two hydrogen bond acceptors: These often correspond to the nitrogen atom of the pyridine ring and the carbonyl oxygen of the amide linker.

One hydrogen bond donor: The amide N-H group is a critical hydrogen bond donor.

One or two aromatic/hydrophobic regions: The 5-chloropyridin-2-yl and the 3-methylbenzoyl moieties serve as key hydrophobic anchors that occupy the S1 and S4 pockets of the enzyme, respectively.

The relative spatial arrangement of these features is crucial for effective binding. These models are often validated by their ability to distinguish between active and inactive compounds in a database and can be used for virtual screening to identify novel inhibitor scaffolds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in refining the understanding of the structural requirements for Factor Xa inhibition within the this compound series. These studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Descriptor Selection and Calculation

The development of a robust QSAR model begins with the selection and calculation of a relevant set of molecular descriptors. For the this compound series, these descriptors can be broadly categorized as:

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and HOMO/LUMO energies. They can help to explain the role of electrostatic interactions in binding.

Steric descriptors: These relate to the size and shape of the molecule and its substituents, including molecular weight, molar volume, and van der Waals surface area. They are crucial for understanding the steric fit of the inhibitor in the enzyme's active site.

Hydrophobic descriptors: The logarithm of the octanol-water partition coefficient (logP) is a commonly used descriptor to quantify the hydrophobicity of the molecule, which is important for interactions with the hydrophobic pockets of Factor Xa.

Topological descriptors: These are numerical indices that describe the connectivity of atoms in a molecule and can capture aspects of its shape and branching.

Preclinical Pharmacological Evaluation in Vitro and in Vivo Non Human

In Vivo Efficacy Studies in Animal Models of Thrombosis

Assessment of Antithrombotic Effect (e.g., Thrombus Weight, Occlusion Time)

In the preclinical assessment of a potential antithrombotic agent like N-(5-chloropyridin-2-yl)-3-methylbenzamide, various in vivo models are employed to determine its efficacy in preventing the formation of blood clots. These models are designed to mimic thrombotic events in either the arterial or venous systems.

A common method is the arteriovenous (AV) shunt model, often conducted in rats. In this model, a foreign surface, typically a silk thread, is introduced into an extracorporeal shunt connecting an artery and a vein. The compound of interest is administered to the animal, and after a set period, the shunt is removed, and the formed thrombus on the thread is weighed. The reduction in thrombus weight in treated animals compared to a control group indicates the antithrombotic activity of the compound.

Another widely used technique is the ferric chloride-induced thrombosis model. This involves the topical application of a ferric chloride solution to an exposed artery or vein, which induces oxidative injury to the vessel wall and subsequent thrombus formation. The time it takes for a stable, occlusive thrombus to form (occlusion time) is measured. A prolongation of the occlusion time in animals treated with the test compound would suggest an antithrombotic effect.

The data generated from these studies are typically presented in tables, comparing the effects of different doses of the compound on thrombus weight or occlusion time against a vehicle control.

Table 1: Hypothetical Data for Antithrombotic Effect in an AV-Shunt Model in Rats

Treatment Group Thrombus Weight (mg) % Inhibition
Vehicle Control 25.4 ± 3.1 -
Compound X (1 mg/kg) 18.2 ± 2.5 28.3
Compound X (3 mg/kg) 11.5 ± 1.9 54.7

Evaluation of Bleeding Risk in Animal Models (focused on methodology, not specific safety profiles)

A critical aspect of developing antithrombotic agents is assessing their potential to cause bleeding. Various animal models are utilized to evaluate this risk, focusing on the methodology of inducing and measuring bleeding.

One standard method is the tail transection model, commonly performed in mice or rats. A small, standardized portion of the animal's tail is amputated, and the time it takes for bleeding to cease (bleeding time) is recorded. An increase in bleeding time in the presence of the test compound compared to a control group suggests an elevated bleeding risk. The total blood loss can also be quantified by collecting the blood on a pre-weighed filter paper.

Another approach is the template bleeding time model, which is considered more standardized. This involves making a small, precise incision on a specific area of the animal's body, such as the ear or a skin fold, using a template device. The duration of bleeding is then measured.

These methodologies are crucial for establishing a therapeutic window for a new antithrombotic agent by comparing the doses that produce an antithrombotic effect with those that significantly increase bleeding.

Preclinical Pharmacokinetic Profiling in Animal Models

Pharmacokinetic studies are essential to understand how an organism affects a drug. These studies, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), are fundamental in preclinical drug development. srce.hr

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies characterize the disposition of a compound within an organism. thermofisher.com

Absorption: Investigates how the compound is taken up by the body. For orally administered drugs, this involves assessing its passage from the gastrointestinal tract into the bloodstream.

Distribution: Determines where the compound travels within the body after absorption. This includes measuring its concentration in various tissues and its ability to cross biological barriers like the blood-brain barrier.

Metabolism: Examines how the body chemically modifies the compound. The liver is the primary site of drug metabolism, involving enzymes such as the cytochrome P450 (CYP450) family. nih.gov These studies identify the metabolic pathways and the resulting metabolites.

Excretion: Determines how the compound and its metabolites are eliminated from the body, typically via urine or feces.

Assessment of Bioavailability

Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. For orally administered compounds, bioavailability is a critical parameter. It is determined by comparing the plasma concentration of the drug over time following oral administration to the plasma concentration after intravenous (IV) administration, which is assumed to have 100% bioavailability. Low oral bioavailability can be due to poor absorption or significant first-pass metabolism in the liver.

Table 2: Hypothetical Pharmacokinetic Parameters in Rats

Parameter Oral Administration Intravenous Administration
Cmax (ng/mL) 1250 4500
Tmax (h) 1.5 0.25
AUC (ng·h/mL) 5800 9200

Identification of Major Metabolites (if applicable)

During metabolism, the parent drug is converted into various metabolites. Identifying the major metabolites is crucial as they can also have pharmacological activity or contribute to toxicity. nih.gov This is typically done by analyzing plasma, urine, and feces samples from animal studies using techniques like liquid chromatography-mass spectrometry (LC-MS). The structures of the major metabolites are then elucidated.

In Vitro Metabolic Stability (e.g., Microsomal Stability)

In vitro metabolic stability assays are conducted early in drug discovery to predict how quickly a compound will be metabolized in the body. nih.govresearchgate.net A common method is the liver microsomal stability assay. Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes. researchgate.net

In this assay, the test compound is incubated with liver microsomes from different species (e.g., rat, dog, human) and a cofactor like NADPH. The disappearance of the parent compound over time is measured. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. Compounds with high metabolic stability (longer half-life) are generally preferred as they are likely to have a longer duration of action in the body.

Table 3: Hypothetical In Vitro Metabolic Stability Data

Species Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Rat Liver Microsomes 45 31.0
Dog Liver Microsomes 62 22.5

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design relies on the knowledge of molecules that bind to a biological target to develop a model that can predict the activity of new, untested compounds. There is no published research to indicate that N-(5-chloropyridin-2-yl)-3-methylbenzamide has been included in any dataset used for such studies.

Pharmacophore Modeling and Virtual Screening

Pharmacophore models define the essential three-dimensional arrangement of chemical features necessary for biological activity. No pharmacophore models have been developed based on this compound, and it has not been used as a query in any reported virtual screening initiatives.

Shape-Based and Feature-Based Screening

These screening methods compare the 3D shape and chemical features of a query molecule against large compound libraries. There is no evidence of this compound being utilized as a template in shape-based or feature-based screening studies.

Structure-Based Drug Design (SBDD) Approaches

Structure-based drug design utilizes the three-dimensional structure of a biological target to design and optimize ligands. The absence of any reported biological targets for this compound precludes its use in SBDD studies.

Molecular Docking and Scoring to Predict Binding Poses

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Without a known biological target, no molecular docking studies involving this compound have been performed or published.

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions and Conformational Dynamics

MD simulations provide insights into the dynamic behavior of ligand-protein complexes over time. As no such complexes involving this compound have been identified, no MD simulations have been reported.

Free Energy Perturbation (FEP) and Alchemical Methods for Binding Affinity Prediction

FEP and other alchemical methods are computationally intensive techniques used to accurately predict the binding affinity of a ligand to a protein. These advanced methods have not been applied to this compound, as a prerequisite is a well-defined ligand-protein system.

Chemoinformatics and Data Mining for Factor Xa Inhibitor Landscapes

The exploration of the chemical space around this compound and its analogues as Factor Xa (FXa) inhibitors heavily relies on computational techniques. Chemoinformatics and data mining provide powerful tools to understand structure-activity relationships (SAR), identify key structural features, and guide the design of novel and more potent inhibitors.

Activity Landscape Analysis and Activity Cliffs

Activity landscape analysis is a computational method used to visualize and understand the SAR of a dataset of compounds. It typically involves plotting chemical similarity against biological activity. A smooth landscape indicates that small changes in chemical structure lead to small changes in activity, which is a desirable characteristic in lead optimization. Conversely, a rugged landscape, characterized by "activity cliffs," signifies that minor structural modifications can result in a dramatic loss or gain of potency.

For the this compound scaffold, the 5-chloropyridin-2-yl moiety is a well-established S1 binding element for FXa inhibitors. Activity landscape analysis of a library of analogues would likely reveal the critical nature of this fragment. For instance, substitution on the pyridine (B92270) ring or its replacement with other heterocycles could lead to significant drops in inhibitory activity, thus forming an activity cliff.

An activity cliff is defined as a pair of structurally similar compounds with a large difference in biological activity. The identification of activity cliffs is of paramount importance as it highlights key molecular interactions that are critical for potent biological activity.

Consider a hypothetical dataset of analogues of this compound where modifications are made to the 5-chloropyridin-2-yl group. An activity landscape analysis might reveal the following:

Compound IDModification from Parent CompoundFactor Xa IC50 (nM)Structural Similarity to ParentActivity Cliff Generator
Parent This compound501.00-
Analogue 1 Replacement of 5-chloro with 5-fluoro750.95No
Analogue 2 Replacement of 5-chloro with 5-bromo600.93No
Analogue 3 Removal of 5-chloro group50000.85Yes
Analogue 4 Replacement of pyridine with phenyl80000.80Yes

In this illustrative table, small changes like swapping chloro for fluoro or bromo result in a modest change in activity, representing a smooth area of the activity landscape. However, the removal of the chloro group (Analogue 3) or replacement of the entire pyridine ring (Analogue 4) leads to a drastic decrease in potency, thus forming significant activity cliffs with the parent compound. This underscores the critical role of the 5-chloropyridin-2-yl moiety in anchoring the inhibitor within the S1 pocket of the Factor Xa active site.

Scaffold Hopping and Bioisosteric Replacement Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to design novel compounds with improved properties while retaining the desired biological activity. These techniques are particularly useful for navigating patent landscapes, improving pharmacokinetic profiles, or discovering new chemical series.

Scaffold Hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains the original orientation of the key binding groups. For this compound, the benzamide (B126) core could be a target for scaffold hopping. The goal would be to find a new central scaffold that presents the 5-chloropyridin-2-yl group and the 3-methylphenyl group in a similar spatial arrangement to effectively interact with the S1 and other pockets of the FXa active site.

Bioisosteric Replacement focuses on substituting a specific functional group or fragment with another that has similar physical or chemical properties, leading to a comparable biological response. This strategy can be applied to various parts of the this compound molecule.

For instance, the 3-methyl group on the benzoyl ring could be a subject for bioisosteric replacement to explore interactions in the corresponding pocket of the enzyme.

Original FragmentBioisosteric ReplacementRationale
3-Methyl (-CH3)3-Chloro (-Cl)Similar size, alters electronic properties
3-Methyl (-CH3)3-Ethyl (-CH2CH3)Probes for additional hydrophobic interactions
3-Methyl (-CH3)3-Trifluoromethyl (-CF3)Electron-withdrawing, can influence pKa and metabolic stability

Similarly, the amide linker is a common target for bioisosteric replacement to improve metabolic stability or modulate hydrogen bonding capacity.

Original LinkerBioisosteric ReplacementPotential Advantage
Amide (-CONH-)Reverse Amide (-NHCO-)Altered hydrogen bonding pattern
Amide (-CONH-)Thioamide (-CSNH-)Modified electronic character and hydrogen bonding
Amide (-CONH-)Ketone (-CO-)Removal of hydrogen bond donor

The application of these computational strategies allows for the systematic exploration of the chemical space around this compound. By understanding the activity landscape and identifying critical structural features, medicinal chemists can rationally design novel Factor Xa inhibitors with potentially improved efficacy, selectivity, and pharmacokinetic properties.

Future Research Directions and Academic Translational Perspectives

Discovery of Novel Derivatives with Optimized Potency and Selectivity

The development of novel anticoagulants is an ongoing endeavor in pharmaceutical research, with a focus on enhancing potency, selectivity, and oral bioavailability. mdpi.com Building upon the scaffold of N-(5-chloropyridin-2-yl)-3-methylbenzamide, systematic structure-activity relationship (SAR) studies have been instrumental. Modifications of the three main components of this class of molecules—the P1, P2, and P4 moieties—are crucial for optimizing interactions with the active site of FXa.

One successful example evolving from this line of research is Betrixaban. nih.gov The discovery of Betrixaban involved extensive SAR studies around a lead compound, where each of the three phenyl rings was systematically modified to enhance FXa inhibitory activity. nih.gov This strategy of molecular "desymmetrization" has been shown to improve both activity and selectivity. nih.gov For instance, replacing one of two basic groups with a less basic or non-essential group can significantly improve oral bioavailability. nih.gov

Future research will likely focus on:

Exploration of Novel P-Site Binders: Designing and synthesizing new chemical entities that can form more effective interactions with the S1, S2, and S4 pockets of the FXa active site. For example, introducing a flexible morpholinomethyl group into the P2 position has been shown to create new π-π interactions within the S2 pocket, enhancing anticoagulant activity. nih.gov

Bioisosteric Replacements: Utilizing bioisosterism to replace certain functional groups to improve pharmacokinetic properties without compromising efficacy.

Conformationally Restricted Analogs: The L-shaped conformation of many FXa inhibitors is recognized as crucial for their activity. indexcopernicus.com The design of conformationally restricted cyclic scaffolds that mimic this active conformation is a promising strategy for developing more potent and selective inhibitors. indexcopernicus.com

The table below summarizes the inhibitory activities of selected FXa inhibitors, illustrating the impact of structural modifications on potency.

CompoundTargetIC50 (nM)Anticoagulant Activity (in vitro)Oral Bioavailability
Apixaban (B1684502)Factor Xa>0.08HighGood
BetrixabanFactor Xa-HighGood
RivaroxabanFactor Xa-HighGood
Derivative 10 Factor XaHigher than ApixabanTwice that of ApixabanSurprising

Data synthesized from available research on Factor Xa inhibitors. nih.gov

Exploration of Allosteric Modulation of Factor Xa

Allosteric modulation, where a ligand binds to a site topographically distinct from the orthosteric (active) site, offers a nuanced approach to regulating enzyme activity. nih.govfiveable.me This mechanism can fine-tune a receptor's function rather than simply activating or blocking it. fiveable.me For FXa, an allosteric inhibitor could offer several advantages over traditional active-site inhibitors, including:

Saturable Effects: The impact of an allosteric modulator has an upper limit, which could potentially reduce the risk of excessive anticoagulation and bleeding. rsc.org

Greater Specificity: Allosteric sites can be highly specific, potentially minimizing off-target effects. fiveable.me

Maintained Endogenous Regulation: A positive allosteric modulator would only enhance the activity of natural anticoagulants when they are present, preserving physiological control. rsc.org

While the concept of allosteric modulation is well-established for protein classes like GPCRs, its application to serine proteases like FXa is an emerging field. nih.gov Future research in this area would involve high-throughput screening of compound libraries to identify molecules that modulate FXa activity without competing with active-site binders. Techniques to confirm allosteric binding include kinetic assays to determine if inhibition is non-competitive and biophysical methods to demonstrate binding to a secondary site.

Investigation of Potential Off-Target Interactions and Polypharmacology

Polypharmacology, the ability of a single drug to interact with multiple targets, is a critical consideration in drug development. nih.gov While desirable in some therapeutic contexts, unintended off-target interactions can lead to adverse effects. For FXa inhibitors, a key concern is the potential for binding to other serine proteases involved in coagulation (e.g., thrombin, Factor VIIa, Factor IXa) or other biological pathways.

A significant off-target interaction of concern for many small molecule drugs is the human Ether-à-go-go-Related Gene (hERG) potassium channel. nih.gov Blockade of this channel can lead to life-threatening cardiac arrhythmias. nih.gov As part of the development of Betrixaban, screening against hERG was conducted to assess the effects of different substitution groups on hERG channel affinity, highlighting the importance of this safety assessment. nih.gov

Future research should involve comprehensive profiling of this compound derivatives against a broad panel of receptors, enzymes, and ion channels to build a complete picture of their selectivity and potential for off-target effects. This proactive approach can help in designing safer and more effective anticoagulants.

Development of Resistance Mechanisms Studies (if relevant)

The concept of resistance, where a drug's effectiveness is diminished, is a significant concern in many areas of medicine. While more commonly associated with antimicrobials and cancer therapeutics, there have been reports of treatment failure with direct oral anticoagulants (DOACs), including FXa inhibitors like apixaban and rivaroxaban. nih.govnih.gov Cases have been documented where patients experience thrombotic events despite adequate anticoagulation, suggesting the possibility of "Factor Xa resistance". nih.govnih.govresearchgate.net

The mechanisms underlying such resistance are not well understood but could involve:

Genetic variations in the FXa gene or other coagulation factors.

Increased clearance of the drug.

Hypercoagulable states that overwhelm the anticoagulant effect. ashpublications.org

Further research is needed to define anticoagulation failure and identify specific patient populations or genetic markers associated with a reduced response to FXa inhibitors. nih.gov Such studies would be crucial for personalizing anticoagulant therapy and developing strategies for patients who fail to respond to standard treatments, which might include switching to an anticoagulant with a different mechanism of action, such as a direct thrombin inhibitor. nih.gov

Advanced Mechanistic Studies using Biophysical Techniques

A deep understanding of the molecular interactions between an inhibitor and its target is fundamental for rational drug design. Advanced biophysical techniques can provide detailed insights into the binding kinetics, thermodynamics, and structural basis of inhibition. For this compound and its derivatives, techniques such as:

X-ray Crystallography: To determine the three-dimensional structure of the inhibitor bound to the FXa active site, revealing key interactions and the binding conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the dynamics of the protein-inhibitor complex in solution.

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry), providing a complete picture of the binding energetics.

Surface Plasmon Resonance (SPR): To measure the kinetics of binding and dissociation (on- and off-rates), which are critical determinants of a drug's duration of action.

Molecular dynamics (MD) simulations can complement these experimental techniques by providing a dynamic view of the inhibitor-enzyme complex, helping to rationalize SAR data and predict the effects of structural modifications. researchgate.net

Integration with Systems Biology Approaches for Coagulation Research

The blood coagulation cascade is a complex network of interacting components, and the effect of inhibiting a single factor can have wide-ranging consequences. ashpublications.orgnih.gov Systems biology, which uses computational modeling to understand complex biological systems, is an invaluable tool for studying coagulation. nih.govupenn.edu

Mathematical models of the coagulation network, often comprising dozens of ordinary differential equations (ODEs), can simulate thrombin generation under various conditions. ashpublications.orgnih.gov These models can be used to:

Simulate thrombosis under flow conditions, integrating coagulation kinetics with platelet function and blood rheology. nih.gov

Understand baseline coagulation activity in a non-bleeding state by modeling biomarkers like prothrombin fragment 1+2 (PF1+2) and thrombin-anti-thrombin complex (TAT). ashpublications.org

By integrating experimental data on this compound and its derivatives into these systems-level models, researchers can better predict their clinical efficacy and potential for bleeding side effects, ultimately facilitating a more rational approach to the development and application of novel anticoagulants.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Key peaks include:
    • Amide NH: δ 10.2–10.5 ppm (singlet, exchangeable).
    • Pyridine protons: δ 8.3–8.5 ppm (doublet, J = 5.2 Hz).
    • 3-Methylbenzamide: δ 2.4 ppm (singlet, CH₃) and aromatic protons at δ 7.4–7.8 ppm .
  • IR Spectroscopy : Stretch bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (NH) confirm amide formation .
  • HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with ESI+ detection (expected [M+H]⁺ = 261.07 m/z) .

Quality Control : Monitor for residual solvents (e.g., DMF) via GC-MS, ensuring <0.1% impurity .

How does the introduction of electron-withdrawing groups on the benzamide moiety influence the compound's bioactivity?

Advanced Research Question
Electron-withdrawing groups (EWGs) like -Cl or -NO₂ enhance bioactivity by:

  • Increasing electrophilicity : Improves binding to nucleophilic enzyme active sites (e.g., COX-2’s Tyr385).
  • Modulating solubility : Chloro substituents reduce logP (from 2.8 to 2.3), enhancing aqueous solubility for in vitro assays .

Q. Experimental Findings :

DerivativeSubstituentCOX-2 IC₅₀ (µM)Solubility (mg/mL)
Parent compound-CH₃12.50.45
5-Fluoro derivative-F6.20.62
3-Nitro derivative-NO₂8.70.28

Advanced Research Question

  • Continuous Flow Chemistry : Reduces reaction time from 12 hours (batch) to 2 hours via precise temperature/residence time control .
  • Catalyst Recycling : Use immobilized Pd catalysts for Suzuki-Miyaura couplings (if applicable), achieving >90% yield over 5 cycles .
  • Byproduct Management : Implement inline FTIR monitoring to detect and remove dimeric impurities early .

Case Study : A scaled-up batch (50 g) achieved 78% yield with 99.5% purity using a plug-flow reactor (T = 70°C, residence time = 30 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.